2-phenoxy-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of phenoxy, pyridinyl, and thiophenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves the following steps:
Formation of Phenoxyacetic Acid Derivative: The synthesis begins with the preparation of phenoxyacetic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amide Bond Formation: The acid chloride is then reacted with 2-aminopyridine and 2-thiophenemethylamine under appropriate conditions to form the desired acetamide. This step often requires the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the amide bond formation.
Industrial Production Methods
In an industrial setting, the production of 2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide may involve:
Batch or Continuous Flow Processes: Depending on the scale of production, batch or continuous flow processes can be employed. Continuous flow processes offer advantages in terms of efficiency and scalability.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. Catalysts and solvents are selected based on their ability to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as halides or alkoxides replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Studies may focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent. Research may involve evaluating its efficacy and safety in preclinical and clinical studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to alterations in metabolic pathways.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering a cascade of signaling events.
Gene Expression Modulation: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
Phenyl-Pyridin-2-yl-Methanol: A related compound with a similar pyridinyl group but differing in the presence of a hydroxyl group instead of an acetamide moiety.
Phenoxyacetic Acid Derivatives: Compounds with a phenoxyacetic acid backbone, differing in the substituents attached to the acetic acid group.
Uniqueness
2-Phenoxy-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of phenoxy, pyridinyl, and thiophenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-phenoxy-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H16N2O2S/c21-18(14-22-15-7-2-1-3-8-15)20(13-16-9-6-12-23-16)17-10-4-5-11-19-17/h1-12H,13-14H2 |
InChI Key |
LRWKANXAHGWZGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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